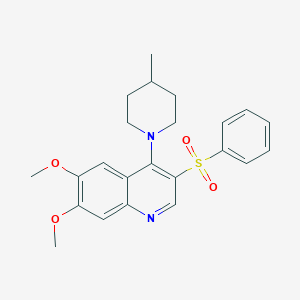
3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline is a useful research compound. Its molecular formula is C23H26N2O4S and its molecular weight is 426.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline, identified by the CAS number 872200-24-3, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic potentials based on available literature and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O4S |
| Molecular Weight | 426.5 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that quinoline derivatives often exhibit significant activity against multiple enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's disease . The structure of the compound suggests potential inhibition pathways through molecular docking studies that elucidate binding affinities and interactions with these enzymes.
Anticholinesterase Activity
Studies have shown that derivatives of quinoline, including this compound, can act as effective inhibitors of AChE. In vitro assays have demonstrated IC50 values indicating potent inhibition, which is critical for therapeutic strategies targeting cognitive decline in Alzheimer's disease .
Antimicrobial Properties
Emerging data suggest that quinoline derivatives possess antimicrobial properties. For instance, compounds similar in structure have been evaluated for their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of a benzenesulfonyl group enhances the lipophilicity and cellular uptake of the compound, contributing to its antimicrobial activity .
Case Studies and Research Findings
- Study on Neuroprotective Effects : A recent study investigated the neuroprotective effects of quinoline derivatives in models of neurodegeneration. The findings indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro .
- Antimicrobial Screening : A screening study highlighted the antimicrobial efficacy of this compound against various pathogens. The results showed a significant reduction in bacterial growth at sub-micromolar concentrations .
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding modes of this compound with AChE and BuChE. These studies revealed strong interactions at the active sites, suggesting a mechanism for its inhibitory effects on cholinergic enzymes .
特性
IUPAC Name |
3-(benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-16-9-11-25(12-10-16)23-18-13-20(28-2)21(29-3)14-19(18)24-15-22(23)30(26,27)17-7-5-4-6-8-17/h4-8,13-16H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLTZNAUSFHAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














